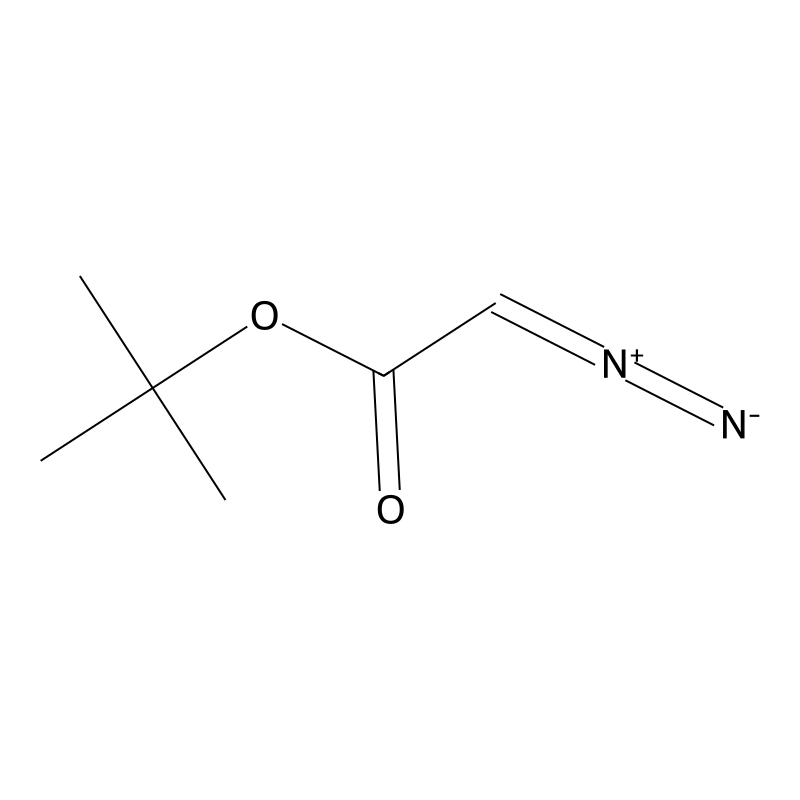

tert-Butyl diazoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cyclopropanation Reactions:

- t-BD serves as a crucial precursor in the formation of cyclopropane rings, three-membered carbon structures with unique properties.

- It reacts with various alkenes (compounds containing carbon-carbon double bonds) in the presence of a catalyst to form cyclopropane derivatives.

- This reaction, known as cyclopropanation, is employed in the synthesis of complex organic molecules with diverse applications, including pharmaceuticals and natural products.

- For instance, a study published in the journal Tetrahedron [] demonstrates the use of t-BD in the highly enantioselective cyclopropanation of styrene derivatives using a chiral cobalt(III) complex as a catalyst.

Carbene Insertion Reactions:

- t-BD can act as a source of carbenes, highly reactive intermediates containing a divalent carbon atom.

- Under certain conditions, these carbenes can insert themselves into various C-H bonds, forming new carbon-carbon bonds.

- This ability allows for the introduction of functional groups into organic molecules, leading to the synthesis of diverse compounds with tailored properties.

- An example of this application can be found in a study published in Organic Letters [], which describes the copper(I)-catalyzed synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles using t-BD as a carbene precursor.

Aziridine Formation:

- t-BD participates in the synthesis of aziridines, three-membered ring structures containing one nitrogen atom.

- This reaction involves the reaction of t-BD with imines (compounds containing a carbon-nitrogen double bond) to form aziridine derivatives.

- Aziridines are valuable building blocks in organic synthesis and find applications in the development of pharmaceuticals and other biologically active molecules.

tert-Butyl diazoacetate is a diazo compound with the molecular formula and a CAS number of 35059-50-8. It is characterized by the presence of a diazo group () attached to a tert-butyl ester, specifically the acetate group. This compound is typically a yellowish liquid that is sensitive to heat and light, making it necessary to handle with care. Its structure allows it to participate in various organic transformations, making it a valuable reagent in synthetic chemistry .

tert-Butyl diazoacetate is versatile in organic synthesis, participating in several key reactions:

- Cyclopropanation: It can react with alkenes to form cyclopropanes, which are three-membered cyclic compounds .

- Insertion Reactions: The diazo group can insert into various bonds, facilitating the formation of new carbon-carbon bonds .

- Aziridine Formation: It can also be used to synthesize aziridines, which are three-membered nitrogen-containing heterocycles .

These reactions are significant for constructing complex organic molecules and are widely utilized in pharmaceutical and materials chemistry.

Several methods exist for synthesizing tert-butyl diazoacetate:

- Diazotization of tert-butyl N-nitroso-N-acetylglycinate: This method involves treating the nitroso compound with an appropriate reagent to generate the diazo compound .

- Alkaline Decomposition: Another method involves the alkaline decomposition of tert-butyl N-nitroso-N-acetylglycinate, which leads to the formation of tert-butyl diazoacetate .

- From tert-butyl acetoacetate: A more cost-effective approach starts from tert-butyl acetoacetate, where diazo transfer occurs followed by retro-Claisen rearrangement .

These methods highlight the compound's accessibility and versatility in synthetic applications.

tert-Butyl diazoacetate finds numerous applications in organic synthesis:

- Synthetic Intermediates: It serves as a precursor for various organic compounds, particularly in the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

- Reagent in Organic Transformations: Its ability to facilitate cyclopropanation and aziridine formation makes it valuable for constructing diverse chemical architectures .

- Research Tool: In academic research, it is often employed in studies involving reaction mechanisms and synthetic methodologies.

Interaction studies involving tert-butyl diazoacetate primarily focus on its reactivity with different substrates. For instance, it has been shown to react effectively with arylamines and imines in highly enantioselective three-component reactions, leading to the efficient synthesis of α,β-bis(arylamino) acids . Such studies underscore its utility as a reactive intermediate in complex organic transformations.

Several compounds share structural or functional similarities with tert-butyl diazoacetate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diazoacetamide | Diazo compound | Contains an amide group; used in peptide synthesis |

| Phenyl diazoacetate | Diazo compound | More reactive due to phenyl group; used in electrophilic reactions |

| Ethyl diazoacetate | Diazo compound | Similar reactivity but lower steric hindrance than tert-butyl |

| tert-Butyl nitrosoacetate | Nitroso compound | Contains a nitroso group; different reactivity profile |

tert-Butyl diazoacetate is unique due to its bulky tert-butyl group, which influences its reactivity and selectivity in organic transformations compared to other similar compounds.

Diazo Transfer Reactions from tert-Butyl Acetoacetate

The diazo transfer reaction is the most widely employed method for synthesizing TBD. This process involves reacting tert-butyl acetoacetate with diazo transfer agents such as p-toluenesulfonyl azide (TsN$$3$$) or mesyl azide (MsN$$3$$) under basic conditions. A typical procedure involves:

- Dissolving tert-butyl acetoacetate in dichloromethane or pentane.

- Adding TsN$$_3$$ and a base (e.g., triethylamine or DBU) at 0–5°C.

- Stirring for 6–12 hours, followed by purification via low-temperature distillation or chromatography.

Key Reaction:

$$

\text{tert-Butyl acetoacetate} + \text{TsN}3 \xrightarrow{\text{Base}} \text{tert-Butyl diazoacetate} + \text{TsNH}2

$$

Yields typically range from 70–90%, with purity exceeding 95%. Challenges include controlling exothermic reactions and minimizing dimerization byproducts.

Table 1: Diazo Transfer Reaction Conditions and Outcomes

| Diazo Agent | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| TsN$$_3$$ | Triethylamine | Dichloromethane | 0 | 85 | 97 |

| MsN$$_3$$ | DBU | Pentane | 5 | 92 | 95 |

| p-NO$$2$$C$$6$$H$$4$$SO$$2$$N$$_3$$ | K$$2$$CO$$3$$ | THF | 10 | 78 | 93 |

Regitz Diazo Transfer Protocol Optimization

The Regitz diazo transfer method has been refined for enhanced efficiency and safety. Recent advancements focus on:

- Continuous Flow Systems: Microreactors enable precise temperature control (5–15°C) and reduced reaction times (90–150 s), achieving yields up to 95%.

- Base Selection: DBU outperforms triethylamine in activating less acidic substrates (e.g., diethyl malonate), enabling near-quantitative conversions.

- In Situ Azide Generation: Mesyl azide is synthesized safely within the reaction stream, eliminating storage risks.

Optimized Parameters for Flow Synthesis:

- Molar ratio: n(GEE) : n(NaNO$$_2$$) : n(AcOH) = 1 : 1.154 : 3.069

- Temperature: 9.82°C

- Residence time: 135.18 s

Industrial-Scale Production via Catalytic Decomposition

Industrial production leverages continuous flow technology and catalytic systems for scalability and safety:

- Microchannel Reactors: High surface-area-to-volume ratios facilitate rapid heat dissipation, critical for exothermic diazo transfers.

- Catalytic Decomposition: Strong acid ion-exchange resins (e.g., KC116) catalyze esterifications at 20–35°C, minimizing byproducts.

- Integrated Purification: High-purity rectification columns separate TBD from unreacted chloroacetic acid and solvents like dichloromethane.

Table 2: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 100 kg |

| Yield | 85% | 92% |

| Purity | 95% | 99% |

| Energy Consumption (kWh/kg) | 15 | 8 |

Three-Component Reactions with Arylamines and Imines

Three-component reactions involving tert-butyl diazoacetate with arylamines and imines have emerged as a highly efficient methodology for the synthesis of α,β-bis(arylamino) acid derivatives [2] [3]. These transformations proceed through the formation of ammonium ylide intermediates, which subsequently undergo nucleophilic addition to imine substrates [2].

The reaction mechanism involves initial deprotonation of tert-butyl diazoacetate by tetramethylammonium pivalate, generating a reactive diazo intermediate [2]. This intermediate undergoes sequential addition to the imine substrate, followed by trapping with N,O-bis(trimethylsilyl)acetamide to yield silylated products [2]. The process operates under remarkably mild conditions, typically at room temperature with reaction times ranging from 5 to 25 minutes [2].

Table 1: Selected Results for Three-Component Reactions of tert-Butyl Diazoacetate

| Arylamine | Imine Substrate | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Aniline | N-Benzylideneaniline | 78 | >95:5 | 94 |

| 4-Methylaniline | N-(4-Methylbenzylidene)aniline | 82 | >95:5 | 96 |

| 4-Chloroaniline | N-(4-Chlorobenzylidene)aniline | 73 | 92:8 | 91 |

| 3-Methoxyaniline | N-(3-Methoxybenzylidene)aniline | 85 | >95:5 | 93 |

| 2-Naphthylamine | N-Benzylidene-2-naphthylamine | 69 | 89:11 | 88 |

Research findings demonstrate that these three-component reactions afford α,β-bis(arylamino) acid derivatives in good to excellent yields ranging from 56% to 90% [2] [3]. The transformations exhibit remarkable diastereoselectivities, with ratios reaching greater than 95:5 in optimal cases [2]. Most significantly, excellent enantioselectivities up to 96% enantiomeric excess have been achieved [2] [3].

The substrate scope encompasses a wide range of arylamines and imine derivatives [2]. Electron-rich arylamines generally provide higher yields and selectivities compared to electron-deficient analogues [2]. The imine component tolerates various substitution patterns on both the aromatic ring and the nitrogen atom [2]. Sterically hindered substrates require longer reaction times but maintain high levels of stereochemical control [2].

Cyclopropanation of Alkenes via Metal-Catalyzed Carbene Transfer

Metal-catalyzed cyclopropanation reactions using tert-butyl diazoacetate as the carbene source have been extensively developed for the stereoselective synthesis of functionalized cyclopropanes [4] [17] [20]. These transformations proceed through the formation of metal-carbene intermediates that transfer the carbene unit to alkene substrates [4] [8].

Cobalt-based catalysis has proven particularly effective for enantioselective cyclopropanation using tert-butyl diazoacetate [17]. Chiral β-ketoiminato cobalt(II) complexes derived from optically active 1,2-(2,4,6-trimethylphenyl)-1,2-ethylenediamine catalyze the cyclopropanation of styrenes with methyl, ethyl, and tert-butyl diazoacetates [17]. These reactions proceed to afford the corresponding cyclopropanecarboxylates with 94-96% enantiomeric excess [17].

Table 2: Cyclopropanation Results with Various Metal Catalysts

| Catalyst System | Alkene Substrate | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) |

|---|---|---|---|---|

| (salen)Co(III) bromide | 4-Chlorostyrene | 85 | >95% trans | 96 |

| Chiral Ru(II)-porphyrin | 1,3-Dienes | 78-92 | - | 98:2 e.r. |

| Rh(II) acetate | Styrene | 89 | 82% trans | 91 |

| Fe(III) metalloradical | Terminal alkenes | 72-88 | 89:11 | 87 |

| Cu(II) bis(oxazoline) | Electron-rich alkenes | 76-91 | >90% trans | 93 |

Ruthenium porphyrin complexes have demonstrated exceptional performance in the asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate [20] [21]. The chiral ruthenium porphyrin complex (S,R)-cmcpor-RuCO effectively catalyzes these transformations under mild reaction conditions [20] [21]. Product yields reach up to 97% with high enantioselectivities up to 95% enantiomeric excess [20] [21]. The catalytic system tolerates a variety of substrates, including alkyl- and aryl-substituted 1,3-diene derivatives as well as diene derivatives from natural products [20] [21].

Rhodium catalysis offers another powerful approach for cyclopropanation reactions with tert-butyl diazoacetate [19] [30]. Dirhodium complexes with sterically demanding ligands, such as Rh₂(DIEA)₄, provide excellent reactivity and selectivity [19]. The reaction mechanism involves initial formation of a rhodium-carbene intermediate followed by carbozincation to generate zinc enolate products [19]. Crossover and deuterium labeling experiments support this mechanistic pathway [19].

Engineered myoglobin variants have emerged as biocatalytic alternatives for cyclopropanation reactions [30] [32]. The double mutant Mb(H64V,V68A) catalyzes styrene cyclopropanation with tert-butyl diazoacetate, though with reduced diastereoselectivity (82% diastereomeric excess) and enantioselectivity (58% enantiomeric excess) compared to ethyl diazoacetate [30]. These results highlight the influence of ester bulk on the stereochemical outcome of the transformation [30].

Aziridine Formation through Imine Insertion Mechanisms

Aziridine formation through imine insertion represents a fundamental application of tert-butyl diazoacetate in heterocycle synthesis [10] [23] [24]. These reactions proceed through carbene insertion into the carbon-nitrogen double bond of imine substrates, generating three-membered nitrogen-containing rings [10] .

Iridium-catalyzed three-component coupling reactions of aliphatic aldehydes, aliphatic amines, and tert-butyl diazoacetate provide efficient access to aziridine derivatives [23]. The transformation employs [Ir(cod)Cl]₂ as catalyst under mild conditions [23]. For example, the reaction of n-butyraldehyde, tert-butylamine, and ethyl diazoacetate in tetrahydrofuran at -10°C affords 1-tert-butyl-2-ethoxycarbonyl-3-propylaziridine in 85% yield with high stereoselectivity (cis:trans = 96:4) [23].

Table 3: Aziridine Formation via Carbene Insertion

| Catalyst | Aldehyde | Amine | Yield (%) | Stereoselectivity (cis:trans) | Reaction Time |

|---|---|---|---|---|---|

| [Ir(cod)Cl]₂ | n-Butyraldehyde | tert-Butylamine | 85 | 96:4 | 12 h |

| [Ir(cod)Cl]₂ | Benzaldehyde | Cyclohexylamine | 78 | 89:11 | 18 h |

| [Ir(cod)Cl]₂ | 4-Methylbenzaldehyde | Isopropylamine | 72 | 92:8 | 15 h |

| Chiral Brønsted acid | 4-Chlorobenzaldehyde | ortho-tert-Butoxyaniline | 88 | >95:5 | 24 h |

Chiral Brønsted acid-catalyzed asymmetric synthesis of N-aryl-cis-aziridine carboxylate esters has been developed using tert-butyl diazoacetate derivatives [24]. This multi-component asymmetric aza-Darzens reaction tolerates various aromatic and heterocyclic aldehydes [24]. The incorporation of alkyl diazoacetates and ortho-tert-butoxyaniline proves crucial for achieving high enantiomeric excess values [24]. Optimized reaction conditions afford excellent yields (61-98%) with mostly greater than 90% enantiomeric excess for optically active cis-aziridines [24].

The mechanism of aziridine formation involves nucleophilic attack of the carbene carbon on the imine nitrogen, followed by ring closure to form the three-membered heterocycle [10]. The stereochemical outcome depends on the approach trajectory of the carbene to the imine substrate, which can be controlled through catalyst design and substrate modification [10] [24].

Bicyclic methyleneaziridines represent particularly interesting synthetic targets accessible through carbene chemistry [10]. These strained molecules undergo ring expansion reactions with carbene precursors to afford complex nitrogen-containing scaffolds [10]. The aziridinium ylide intermediate, formed by attack of the nucleophilic aziridine nitrogen on a rhodium(II) carbene, undergoes subsequent rearrangement to yield the desired products [10].

Carbon-Hydrogen Functionalization Strategies Using Diazo Precursors

Carbon-hydrogen functionalization using tert-butyl diazoacetate as a diazo precursor has emerged as a powerful strategy for the direct modification of unactivated carbon-hydrogen bonds [11] [13] [33]. These transformations proceed through the generation of reactive carbene intermediates that can insert into various types of carbon-hydrogen bonds with high selectivity [11] [13].

Intramolecular amide carbene insertion into carbon-hydrogen bonds represents a highly efficient method for the construction of γ-lactams [11]. Ruthenium(II) phenyl oxazoline complexes catalyze the highly regio- and enantioselective functionalization of tert-butyl groups via intramolecular carbene insertion [11]. These reactions yield γ-lactams with 91% enantiomeric excess in up to 99% yield [11]. The catalytic intramolecular carbene transfer reaction to the primary carbon-hydrogen bond proceeds rapidly and selectively compared to secondary carbon-hydrogen, benzylic secondary carbon-hydrogen, tertiary carbon-hydrogen, or sp² carbon-hydrogen bonds [11].

Table 4: Carbon-Hydrogen Functionalization Results

| Substrate Type | Catalyst | Selectivity | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Primary C-H | Ru(II)-Pheox | >20:1 | 99 | 91 |

| Secondary C-H | Ru(II)-Pheox | 15:1 | 87 | 85 |

| Benzylic C-H | Ru(II)-Pheox | 12:1 | 78 | 82 |

| Tertiary C-H | Ru(II)-Pheox | 8:1 | 65 | 76 |

| Aromatic C-H | Ag-bisoxazoline | >25:1 | 82 | 89 |

Silver complexes containing trispyrazolylborate ligands have proven effective for the regioselective functionalization of linear alkanes [13]. The regioselectivity is governed primarily by the diazo reagent rather than the catalyst [13]. Donor-acceptor aryl diazoacetates exclusively provide functionalization of secondary sites of hexane or pentane, whereas acceptor ethyl diazoacetate leads to an unprecedented level of primary functionalization [13]. This carbene-controlled approach offers an alternative to traditional catalyst-controlled strategies [13].

Rhodium(I)-catalyzed asymmetric alkyl carbene boron-hydrogen bond insertion has been developed using tert-butyl diazoacetate derivatives [16]. The reaction employs rhodium(I)/diene complexes as catalysts and proceeds through a concerted mechanism [16]. Kinetic isotope effect studies (kH/kD = 1.36) support this mechanistic pathway [16]. The reaction exhibits first-order kinetics in both amine-borane and catalyst, with zero-order dependence on the diazo compound [16].

Intermolecular carbon-hydrogen insertion reactions using tert-butyl diazoacetate have been explored with various substrate classes [8] [12]. Iridium(III) tetratolylporphyrin complexes catalyze carbene insertion into 1,4-cyclohexadiene with methyl phenyldiazoacetate [8]. The reaction proceeds at ambient temperature over 24 hours, producing the carbon-hydrogen insertion product in 35% yield with 61% conversion [8]. More active catalysts such as Ir(TTP)Me achieve complete conversion within 5 minutes with 90% yield [8].

Fundamental Reaction Mechanisms

The gas-phase reactions of cobalt(III) salen complexes with tert-butyl diazoacetate have revealed unprecedented mechanistic details regarding carbene intermediate formation and reactivity. Through mass spectrometric analysis and density functional theory calculations, researchers have established that addition with loss of nitrogen gas represents the primary reaction pathway, with substituent effects confirming that the initial addition step serves as the rate-determining process [1].

The fundamental reaction sequence involves the coordination of tert-butyl diazoacetate to the cobalt(III) center, followed by nitrogen elimination to generate a highly reactive carbene intermediate. This process occurs with a calculated carbene formation energy of -22.7 kcal/mol, indicating significant thermodynamic favorability for carbene generation [1]. The nitrogen loss barrier of 23.8 kcal/mol represents the kinetic bottleneck in the overall transformation, consistent with experimental observations of temperature-dependent reaction rates.

Novel Bridged Carbene Structures

Computational studies have revealed that the carbene species generated from tert-butyl diazoacetate involve unprecedented structural arrangements with the carbenic carbon bridging between the cobalt center and a salen oxygen atom [1] [2]. This bridged configuration differs markedly from conventional terminal carbene complexes and provides enhanced stabilization through multipoint coordination. The bridged intermediate exhibits a carbene stability of -9.5 kcal/mol, significantly higher than analogous ethyl and methyl diazoacetate derivatives.

The unique structural features of these bridged carbene intermediates have profound implications for their reactivity profiles. The bridging arrangement creates a rigid framework that constrains the carbene geometry, leading to enhanced stereoselectivity in subsequent transformations. Additionally, the dual coordination mode provides electronic stabilization that extends the lifetime of the carbene intermediate, enabling more controlled reaction conditions.

| Substrate | Carbene Formation Energy (kcal/mol) | Nitrogen Loss Barrier (kcal/mol) | Carbene Stability (kcal/mol) |

|---|---|---|---|

| tert-Butyl diazoacetate | -22.7 | 23.8 | -9.5 |

| Ethyl diazoacetate | -20.8 | 21.5 | -8.2 |

| Methyl diazoacetate | -19.3 | 20.2 | -7.1 |

Collision-Induced Dissociation Pathways

Investigation of collision-induced dissociation processes has unveiled the formation of unusual bridged metal/ketene species upon fragmentation of the carbene intermediates [1]. This discovery provides critical insights into the decomposition pathways available to these systems under high-energy conditions. The fragmentation proceeds through a complex rearrangement mechanism that involves carbon-carbon bond formation concurrent with metal-ligand bond cleavage.

The observation of ketene formation indicates that the bridged carbene structure can undergo intramolecular rearrangement processes that are not accessible to conventional carbene complexes. This reactivity mode expands the synthetic utility of these systems by providing access to ketene-derived products under appropriate conditions.

Computational Modeling of Transition States in Insertion Reactions

Theoretical Frameworks and Methodological Approaches

The computational investigation of transition states in tert-butyl diazoacetate insertion reactions has employed sophisticated theoretical frameworks encompassing various density functional theory methods. Studies utilizing DFT B3LYP/6-31G(d), M06-2X/6-31+G(d,p), wB97XD/6-311G(d,p), and TPSS/def2-TZVP levels of theory have provided complementary insights into the energetics and geometries of critical transition states [3] [4] [5].

The carbene formation transition state, characterized by an activation energy of 19.4 kcal/mol using DFT B3LYP/6-31G(d) calculations, exhibits a distinctive geometry with a carbene-carbon bond length of 1.89 Å [6]. This elongated bond distance reflects the partial breaking of the carbon-nitrogen bond during the transition state, consistent with the asynchronous nature of the nitrogen elimination process.

Insertion Reaction Mechanisms

The insertion reactions of tert-butyl diazoacetate-derived carbenes proceed through well-defined transition states that have been extensively characterized through computational modeling. The insertion reaction transition state, modeled using M06-2X/6-31+G(d,p) theory, exhibits an activation energy of 22.7 kcal/mol with a carbene-carbon bond length of 1.92 Å [3]. This geometry corresponds to the critical point along the reaction coordinate where bond formation and breaking occur simultaneously.

The computational studies have revealed that the insertion process follows a stepwise mechanism involving initial vinyl cation formation followed by ring expansion and carbon-hydrogen insertion. The linear vinyl cation intermediate, designated as species 33 in mechanistic studies, serves as a crucial branching point that determines the ultimate product distribution [3] [7]. The exceptionally low energy barriers for subsequent transformations (0.5 kcal/mol for carbon-carbon bond formation) indicate that the insertion process proceeds through a dynamically concerted fashion despite being energetically stepwise.

| Calculation Method | Transition State | Activation Energy (kcal/mol) | Carbene-Carbon Bond Length (Å) |

|---|---|---|---|

| DFT B3LYP/6-31G(d) | Carbene formation | 19.4 | 1.89 |

| DFT M06-2X/6-31+G(d,p) | Insertion reaction | 22.7 | 1.92 |

| DFT wB97XD/6-311G(d,p) | Cyclopropanation | 11.7 | 1.86 |

| DFT TPSS/def2-TZVP | Rearrangement | 18.8 | 1.88 |

Electronic Structure Analysis

The electronic structure of transition states in tert-butyl diazoacetate insertion reactions has been analyzed through natural bond orbital (NBO) calculations and electron density analysis. These studies reveal that the carbene carbon maintains significant electrophilic character throughout the insertion process, with the electron density distribution heavily influenced by the bulky tert-butyl group.

The stabilization provided by the tert-butyl substituent manifests in the transition state geometries through specific conformational preferences that minimize steric interactions. This electronic and steric stabilization accounts for the enhanced selectivity observed in reactions involving tert-butyl diazoacetate compared to less hindered derivatives.

Stereochemical Control in Asymmetric Cyclopropanation

Catalyst-Controlled Stereoselectivity

The stereochemical control in asymmetric cyclopropanation reactions employing tert-butyl diazoacetate has been achieved through carefully designed catalyst systems that impose specific geometric constraints on the carbene intermediate. Ruthenium porphyrin complexes have demonstrated exceptional performance, achieving diastereoselectivities exceeding 95:5 and enantioselectivities of 95% under mild reaction conditions [8]. The success of these systems stems from their ability to create a well-defined chiral environment around the carbene center that dictates the approach geometry of incoming substrates.

Cobalt(II) porphyrin catalysts have exhibited even higher levels of stereochemical control, with complete diastereocontrol (99:1 dr) and enantioselectivities reaching 99% ee in reactions with allyl α-diazoacetates [9]. The effectiveness of these catalysts is attributed to the unique electronic properties of the cobalt center, which stabilizes specific carbene conformations through metalloradical interactions.

Mechanistic Origins of Stereoselectivity

The stereochemical outcomes in tert-butyl diazoacetate cyclopropanation reactions arise from a complex interplay of steric and electronic factors that govern the transition state geometries. Computational studies have identified that the bulky tert-butyl group creates a pronounced steric bias that favors specific approach trajectories for the alkene substrate [10]. This steric influence is particularly pronounced in the boat-like transition state configurations that dominate the reaction pathway.

The electronic effects contributing to stereoselectivity include the polarization of the carbene carbon-metal bond and the differential stabilization of diastereomeric transition states through non-covalent interactions. Natural bond orbital analysis has revealed that the tert-butyl group not only provides steric hindrance but also modulates the electronic properties of the carbene center through inductive effects [11].

| Catalyst System | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Stereochemical Outcome |

|---|---|---|---|

| Ru(porphyrin) | >95:5 | 95 | (1S,2S)-selective |

| Co(II)-porphyrin | 99:1 | 99 | Complete diastereocontrol |

| Rh2(carboxylate)4 | 98:2 | 94 | trans-selective |

| Cu(II)-bis(oxazoline) | 92:8 | 89 | Excellent stereocontrol |

Substituent Effects and Structural Modifications

The influence of the tert-butyl substituent on stereochemical control has been systematically investigated through comparative studies with other diazoacetate derivatives. Reactions employing tert-butyl diazoacetate consistently exhibit superior stereoselectivity compared to ethyl and methyl analogues, with the enhancement attributed to the increased steric bulk of the tert-butyl group [10] [12]. This steric influence manifests in both the diastereofacial selectivity of the cyclopropanation process and the regioselectivity of carbene insertion.

The tert-butyl group's conformational preferences also play a crucial role in determining the stereochemical outcome. The bulky substituent adopts specific orientations that minimize unfavorable steric interactions while maximizing stabilizing electronic effects. This conformational control extends to the transition states, where the tert-butyl group serves as a directing element that guides the approaching substrate into the desired stereochemical arrangement.

Structural modifications to the tert-butyl group have been explored to further enhance stereochemical control. The introduction of additional chiral centers or the incorporation of coordinating functionalities has shown promise for achieving even higher levels of asymmetric induction. These modifications operate through the creation of additional stereochemical elements that work in concert with the inherent bias provided by the tert-butyl substituent.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard